molecular formula C13H15N5O2S2 B292688 N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea

N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea

Cat. No. B292688
M. Wt: 337.4 g/mol
InChI Key: FOIRUVUWGNWDQV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea, also known as ATMTU, is a novel compound with potential applications in scientific research. This molecule has been synthesized using a specific method and has been found to have various biochemical and physiological effects.

Scientific Research Applications

N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has potential applications in scientific research, particularly in the field of biochemistry. This molecule has been found to inhibit the activity of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. These enzymes are involved in the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in the nervous system. Inhibition of these enzymes can lead to increased levels of acetylcholine, which can have various physiological effects.

Mechanism of Action

The mechanism of action of N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea involves the formation of a covalent bond between the molecule and the active site of the enzyme. This bond prevents the enzyme from functioning properly, leading to inhibition of its activity. The specific mechanism of action may vary depending on the enzyme being targeted.
Biochemical and Physiological Effects:
N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has been found to have various biochemical and physiological effects. In addition to inhibiting enzyme activity, this molecule has been shown to have antioxidant and anti-inflammatory properties. It has also been found to have potential applications in the treatment of neurodegenerative diseases, such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea is its specificity for certain enzymes. This molecule can selectively target specific enzymes, which can be useful in studying the role of these enzymes in various biological processes. However, one limitation of N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea is that it may not be suitable for use in vivo due to its potential toxicity.

Future Directions

There are several future directions for research involving N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of research is the investigation of the potential therapeutic applications of N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea in the treatment of neurodegenerative diseases. Additionally, further studies are needed to determine the safety and toxicity of N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea in vivo.
Conclusion:
In conclusion, N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea is a novel compound with potential applications in scientific research. This molecule has been synthesized using a specific method and has been found to have various biochemical and physiological effects. N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has potential applications in the study of enzyme activity and in the treatment of neurodegenerative diseases. However, further research is needed to determine the safety and efficacy of this molecule in vivo.

Synthesis Methods

N-({[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)-N'-methylurea has been synthesized using a simple and efficient method. The synthesis involves the reaction of 4-allyl-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol with N-methyl-N-(chloroacetyl)urea in the presence of a base. The resulting product is then purified and characterized using various spectroscopic techniques.

properties

Molecular Formula

C13H15N5O2S2

Molecular Weight

337.4 g/mol

IUPAC Name

N-(methylcarbamoyl)-2-[(4-prop-2-enyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide

InChI

InChI=1S/C13H15N5O2S2/c1-3-6-18-11(9-5-4-7-21-9)16-17-13(18)22-8-10(19)15-12(20)14-2/h3-5,7H,1,6,8H2,2H3,(H2,14,15,19,20)

InChI Key

FOIRUVUWGNWDQV-UHFFFAOYSA-N

SMILES

CNC(=O)NC(=O)CSC1=NN=C(N1CC=C)C2=CC=CS2

Canonical SMILES

CNC(=O)NC(=O)CSC1=NN=C(N1CC=C)C2=CC=CS2

Origin of Product

United States

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